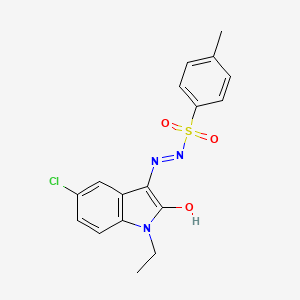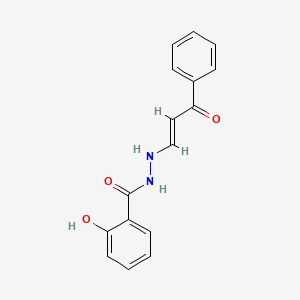![molecular formula C9H14N2O4S B5056735 4-{[(acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate](/img/structure/B5056735.png)
4-{[(acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(Acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate, commonly known as ACTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ACTA is a thienamycin derivative that has been synthesized using various methods.
作用机制
ACTA exerts its biological activity by inhibiting the activity of enzymes involved in cell wall synthesis in bacteria, fungi, and viruses. Specifically, it binds to and inhibits the activity of penicillin-binding proteins (PBPs), which are essential for the synthesis of bacterial cell walls. This leads to the disruption of cell wall synthesis, resulting in bacterial cell death. In addition, ACTA has been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects
ACTA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including gram-positive and gram-negative bacteria. ACTA has also been shown to inhibit the growth of fungi and viruses. Additionally, ACTA has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
ACTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has a broad spectrum of activity against bacteria, fungi, and viruses, making it a useful tool for studying these microorganisms. However, ACTA has some limitations for lab experiments. It is a potent inhibitor of PBPs, which can lead to the development of antibiotic resistance in bacteria. Additionally, ACTA is not effective against all bacterial strains, and its effectiveness can vary depending on the bacterial species and strain.
未来方向
There are several future directions for the study of ACTA. One direction is the development of new drugs based on the structure of ACTA. Researchers can modify the structure of ACTA to improve its effectiveness against specific bacterial strains or to reduce the development of antibiotic resistance. Another direction is the study of the mechanism of action of ACTA. Researchers can investigate the interaction between ACTA and PBPs to gain a better understanding of how it inhibits cell wall synthesis. Finally, the study of the potential use of ACTA in the treatment of neurological disorders such as Alzheimer's disease is another future direction. Researchers can investigate the effectiveness of ACTA in inhibiting the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Conclusion
In conclusion, 4-{[(Acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been extensively studied for its potential applications in various fields of scientific research. ACTA has antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Its mechanism of action involves the inhibition of enzymes involved in cell wall synthesis in bacteria, fungi, and viruses. ACTA has several advantages for lab experiments but also has some limitations. Finally, there are several future directions for the study of ACTA, including the development of new drugs, the study of its mechanism of action, and the investigation of its potential use in the treatment of neurological disorders.
合成方法
ACTA can be synthesized using various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis method involves the reaction of thienamycin with acetic anhydride and acetic acid to produce ACTA. The enzymatic synthesis method involves the use of enzymes to catalyze the reaction between thienamycin and acetic anhydride to produce ACTA. The microbial synthesis method involves the fermentation of microorganisms to produce ACTA.
科学研究应用
ACTA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. ACTA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, ACTA has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
属性
IUPAC Name |
[4-(acetylcarbamoylamino)thiolan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-5(12)10-9(14)11-7-3-16-4-8(7)15-6(2)13/h7-8H,3-4H2,1-2H3,(H2,10,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXRNMADXPMIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NC1CSCC1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5056652.png)

![4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5056667.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5056672.png)
![N-[4-(3-cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5056681.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5056695.png)


![2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5056722.png)

![1-(4-bromo-3-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056743.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5056746.png)
![2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5056758.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056774.png)